Cas no 80226-00-2 (Enterodiol)

Enterodiol structure
Enterodiol structure
Product Name:Enterodiol
CAS番号:80226-00-2
MF:C18H22O4
メガワット:302.364885807037
CID:726905
PubChem ID:57650262
Update Time:2024-10-27

Enterodiol 化学的及び物理的性質

名前と識別子

    • 1,4-Butanediol,2,3-bis[(3-hydroxyphenyl)methyl]-, (2R,3R)-
    • (2R,3R)-2,3-bis[(3-hydroxyphenyl)methyl]butane-1,4-diol
    • ENTERODIOL(P) PrintBack
    • 3,3'-[2,3-Bis(hydroxymethyl)butane-1,4-diyl]diphenol
    • Arbo 9
    • Enterodiol
    • 3,3′-[2,3-Bis(hydroxymethyl)butane-1,4-diyl]diphenol
    • (2R,3R)-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol (ACI)
    • 1,4-Butanediol, 2,3-bis[(3-hydroxyphenyl)methyl]-, [R-(R*,R*)]- (ZCI)
    • (-)-Enterodiol
    • UNII-BZF4X2AWRP
    • Tox21_200247
    • 80226-00-2
    • Q5380230
    • rac Enterodiol
    • C18166
    • BZF4X2AWRP
    • HY-108695
    • SCHEMBL120183
    • DTXCID0027852
    • NS00076968
    • CHEBI:81556
    • (2R,3R)-2,3-bis[(3-hydroxyphenyl)methyl]-1,4-Butanediol
    • (2R,3R)-2,3-BIS((3-HYDROXYPHENYL)METHYL)BUTANE-1,4-DIOL
    • CS-0029990
    • 1,4-Butanediol, 2,3-bis((3-hydroxyphenyl)methyl)-, (2R,3R)-
    • NCGC00257801-01
    • NCGC00248577-01
    • [R-(R*,R*)]-2,3-bis[(3-hydroxyphenyl)methyl]-1,4-Butanediol
    • CAS-80226-00-2
    • CCRIS 8460
    • CHEMBL471076
    • 77756-22-0
    • 1,4-Butanediol, 2,3-bis((3-hydroxyphenyl)methyl)-, (R-(R*,R*))-
    • AKOS040734363
    • DTXSID0047876
    • DWONJCNDULPHLV-HOTGVXAUSA-N
    • CS-0881813
    • (2R,3R)-rel-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol; (R*,R*)-(+/-)-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol;
    • HY-108695B
    • ( inverted exclamation markA)-Enterodiol
    • (2R,3R)-2,3-bis(3-hydroxybenzyl)butane-1,4-diol
    • DA-63217
    • 3,3'-(2,3-Bis(hydroxymethyl)butane-1,4-diyl)diphenol
    • (2R,3R)-2,3-Bis((3-hydroxyphenyl)methyl)-1,4-butanediol
    • (R-(R*,r*))-2,3-bis((3-hydroxyphenyl)methyl)-1,4-butanediol
    • MDL: MFCD00201089
    • インチ: 1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2/t15-,16-/m0/s1
    • InChIKey: DWONJCNDULPHLV-HOTGVXAUSA-N
    • ほほえんだ: [C@@H](CO)(CC1C=CC=C(O)C=1)[C@H](CO)CC1C=CC=C(O)C=1

計算された属性

  • せいみつぶんしりょう: 302.15200
  • どういたいしつりょう: 302.151809
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 7
  • 複雑さ: 280
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 80.9

じっけんとくせい

  • 色と性状: ソリッド
  • 密度みつど: 1.251
  • ふってん: 554.9°C at 760 mmHg
  • フラッシュポイント: 262.5°C
  • 屈折率: 1.626
  • PSA: 80.92000
  • LogP: 2.10000

Enterodiol セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26; S36
  • 福カードFコード:1-10
  • 危険物標識: Xi
  • ちょぞうじょうけん:2-8°C
  • リスク用語:R36/37/38

Enterodiol 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
E214730-1mg
Enterodiol
80226-00-2
1mg
$ 190.00 2022-06-05
TRC
E214730-2.5mg
Enterodiol
80226-00-2
2.5mg
$1034.00 2023-05-18
TRC
E214730-5mg
Enterodiol
80226-00-2
5mg
$1860.00 2023-05-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA04248-5mg
ENTERODIOL
80226-00-2 ≥95.0% (HPLC)
5mg
¥1888.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA04248-1mg
ENTERODIOL
80226-00-2 ≥95.0% (HPLC)
1mg
¥658.0 2024-07-18
TRC
E214730-0.5mg
Enterodiol
80226-00-2
0.5mg
$ 200.00 2023-01-11
TRC
E214730-.5mg
Enterodiol
80226-00-2
5mg
$230.00 2023-05-18
TRC
E214730-25mg
Enterodiol
80226-00-2
25mg
$ 12800.00 2023-09-07
ChromaDex Standards
ASB-00005450-010-10mg
ENTERODIOL
80226-00-2 98.2%
10mg
$282.00 2023-10-25
ChromaDex Standards
ASB-00005450-005-5mg
ENTERODIOL
80226-00-2 98.2%
5mg
$163.00 2023-10-25

Enterodiol 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
リファレンス
Oxidative Metabolism of the Mammalian Lignans Enterolactone and Enterodiol by Rat, Pig, and Human Liver Microsomes
Jacobs, Eric; et al, Journal of Agricultural and Food Chemistry, 1999, 47(3), 1071-1077

合成方法 2

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
リファレンス
Enantioselective Synthesis of Natural Dibenzylbutyrolactone Lignans (-)-Enterolactone, (-)-Hinokinin, (-)-Pluviatolide, (-)-Enterodiol, and Furofuran Lignan (-)-Eudesmin via Tandem Conjugate Addition to γ-Alkoxybutenolides
van Oeveren, Arjan; et al, Journal of Organic Chemistry, 1994, 59(20), 5999-6007

合成方法 3

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, rt; rt → 50 °C; 2 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Synthesis of (-)-Matairesinol, (-)-Enterolactone, and (-)-Enterodiol from the Natural Lignan Hydroxymatairesinol
Eklund, Patrik; et al, Organic Letters, 2003, 5(4), 491-493

合成方法 4

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: 1,3-Dimethyl-2-imidazolidinone Solvents: Tetrahydrofuran
1.4 Reagents: Water
1.5 Reagents: Nickel Solvents: Ethanol
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
リファレンス
Oxidative Metabolism of the Mammalian Lignans Enterolactone and Enterodiol by Rat, Pig, and Human Liver Microsomes
Jacobs, Eric; et al, Journal of Agricultural and Food Chemistry, 1999, 47(3), 1071-1077

合成方法 5

はんのうじょうけん
1.1 Reagents: 2,6-Lutidine ,  Sodium iodide Catalysts: 4-Imidazolidinone, 2,2,3-trimethyl-5-(phenylmethyl)-, hydrochloride (1:1), (5S)- Solvents: Dimethylacetamide ,  Water ;  16 h, 0 °C
1.2 Reagents: Sodium borohydride Solvents: Methanol ,  Dichloromethane ;  15 min, 0 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C
2.2 Solvents: Water ;  0 °C
リファレンス
Catalytic photochemical enantioselective α-alkylation with pyridinium salts
Yetra, Santhivardhana Reddy; et al, Chemical Science, 2023, 14(3), 586-592

合成方法 6

はんのうじょうけん
1.1 Reagents: Nickel dichloride Solvents: Methanol ,  Tetrahydrofuran
1.2 Reagents: Sodium borohydride
1.3 Reagents: Potassium hydroxide ,  Sodium borohydride
2.1 Reagents: Hydrogen ,  Palladium ,  Carbon Solvents: Ethyl acetate
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
リファレンス
Enantioselective Synthesis of Natural Dibenzylbutyrolactone Lignans (-)-Enterolactone, (-)-Hinokinin, (-)-Pluviatolide, (-)-Enterodiol, and Furofuran Lignan (-)-Eudesmin via Tandem Conjugate Addition to γ-Alkoxybutenolides
van Oeveren, Arjan; et al, Journal of Organic Chemistry, 1994, 59(20), 5999-6007

合成方法 7

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: N,N,N′,N′-Tetramethylethylenediamine
2.1 Reagents: Nickel dichloride Solvents: Methanol ,  Tetrahydrofuran
2.2 Reagents: Sodium borohydride
2.3 Reagents: Potassium hydroxide ,  Sodium borohydride
3.1 Reagents: Hydrogen ,  Palladium ,  Carbon Solvents: Ethyl acetate
4.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
リファレンス
Enantioselective Synthesis of Natural Dibenzylbutyrolactone Lignans (-)-Enterolactone, (-)-Hinokinin, (-)-Pluviatolide, (-)-Enterodiol, and Furofuran Lignan (-)-Eudesmin via Tandem Conjugate Addition to γ-Alkoxybutenolides
van Oeveren, Arjan; et al, Journal of Organic Chemistry, 1994, 59(20), 5999-6007

合成方法 8

はんのうじょうけん
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  4 h, 0 - 23 °C
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  6 h, 0 - 23 °C
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, 23 °C
2.2 Reagents: Acetic acid Solvents: Dichloromethane ;  12 h, 23 °C
3.1 Reagents: 2,6-Lutidine ,  Sodium iodide Catalysts: 4-Imidazolidinone, 2,2,3-trimethyl-5-(phenylmethyl)-, hydrochloride (1:1), (5S)- Solvents: Dimethylacetamide ,  Water ;  16 h, 0 °C
3.2 Reagents: Sodium borohydride Solvents: Methanol ,  Dichloromethane ;  15 min, 0 °C
4.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C
4.2 Solvents: Water ;  0 °C
リファレンス
Catalytic photochemical enantioselective α-alkylation with pyridinium salts
Yetra, Santhivardhana Reddy; et al, Chemical Science, 2023, 14(3), 586-592

合成方法 9

はんのうじょうけん
1.1 Reagents: 2,6-Lutidine Solvents: Dichloromethane ;  48 h, 0 °C
2.1 Reagents: Triethylamine Catalysts: Formic acid ,  1,3-Bis(diphenylphosphino)propane ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  85 °C
3.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  rt → -10 °C; 15 min, -10 °C; 6 h, -10 °C; -10 °C → rt; 12 h, rt
4.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, rt; rt → 50 °C; 2 h, 50 °C
4.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Synthesis of (-)-Matairesinol, (-)-Enterolactone, and (-)-Enterodiol from the Natural Lignan Hydroxymatairesinol
Eklund, Patrik; et al, Organic Letters, 2003, 5(4), 491-493

合成方法 10

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C
1.2 Solvents: Water ;  0 °C
リファレンス
Catalytic photochemical enantioselective α-alkylation with pyridinium salts
Yetra, Santhivardhana Reddy; et al, Chemical Science, 2023, 14(3), 586-592

合成方法 11

はんのうじょうけん
1.1 Reagents: Hydrogen Solvents: Methanol ,  Water ;  6 h, 1 atm, rt
リファレンス
Remarkably Facile Borane-Promoted, Rhodium-Catalyzed Asymmetric Hydrogenation of Tri- and Tetrasubstituted Alkenes
Shoba, Veronika M. ; et al, Journal of the American Chemical Society, 2017, 139(16), 5740-5743

合成方法 12

はんのうじょうけん
1.1 Reagents: Hydrogen ,  Palladium ,  Carbon Solvents: Ethyl acetate
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
リファレンス
Enantioselective Synthesis of Natural Dibenzylbutyrolactone Lignans (-)-Enterolactone, (-)-Hinokinin, (-)-Pluviatolide, (-)-Enterodiol, and Furofuran Lignan (-)-Eudesmin via Tandem Conjugate Addition to γ-Alkoxybutenolides
van Oeveren, Arjan; et al, Journal of Organic Chemistry, 1994, 59(20), 5999-6007

合成方法 13

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium iodide ,  Boron trichloride Solvents: Dichloromethane ;  -78 °C; 5 min, -78 °C; -78 °C → rt; overnight, rt
1.2 Reagents: Water ;  0 °C
2.1 Reagents: Hydrogen Solvents: Methanol ,  Water ;  6 h, 1 atm, rt
リファレンス
Remarkably Facile Borane-Promoted, Rhodium-Catalyzed Asymmetric Hydrogenation of Tri- and Tetrasubstituted Alkenes
Shoba, Veronika M. ; et al, Journal of the American Chemical Society, 2017, 139(16), 5740-5743

合成方法 14

はんのうじょうけん
1.1 Reagents: Chlorotrimethylsilane ,  Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C → 23 °C; 16 h, 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  30 min, 23 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C
2.2 Solvents: Water ;  0 °C
リファレンス
Catalytic photochemical enantioselective α-alkylation with pyridinium salts
Yetra, Santhivardhana Reddy; et al, Chemical Science, 2023, 14(3), 586-592

合成方法 15

はんのうじょうけん
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  rt → -10 °C; 15 min, -10 °C; 6 h, -10 °C; -10 °C → rt; 12 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, rt; rt → 50 °C; 2 h, 50 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Synthesis of (-)-Matairesinol, (-)-Enterolactone, and (-)-Enterodiol from the Natural Lignan Hydroxymatairesinol
Eklund, Patrik; et al, Organic Letters, 2003, 5(4), 491-493

合成方法 16

はんのうじょうけん
1.1 Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… ,  Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-amine, 2,6-dimethyl-N-phenyl-N-… Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Reagents: Methanol ,  Pinacolborane Solvents: Tetrahydrofuran ;  rt; 12 h, rt
2.1 Reagents: Tetrabutylammonium iodide ,  Boron trichloride Solvents: Dichloromethane ;  -78 °C; 5 min, -78 °C; -78 °C → rt; overnight, rt
2.2 Reagents: Water ;  0 °C
3.1 Reagents: Hydrogen Solvents: Methanol ,  Water ;  6 h, 1 atm, rt
リファレンス
Remarkably Facile Borane-Promoted, Rhodium-Catalyzed Asymmetric Hydrogenation of Tri- and Tetrasubstituted Alkenes
Shoba, Veronika M. ; et al, Journal of the American Chemical Society, 2017, 139(16), 5740-5743

合成方法 17

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, 23 °C
1.2 Reagents: Acetic acid Solvents: Dichloromethane ;  12 h, 23 °C
2.1 Reagents: 2,6-Lutidine ,  Sodium iodide Catalysts: 4-Imidazolidinone, 2,2,3-trimethyl-5-(phenylmethyl)-, hydrochloride (1:1), (5S)- Solvents: Dimethylacetamide ,  Water ;  16 h, 0 °C
2.2 Reagents: Sodium borohydride Solvents: Methanol ,  Dichloromethane ;  15 min, 0 °C
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C
3.2 Solvents: Water ;  0 °C
リファレンス
Catalytic photochemical enantioselective α-alkylation with pyridinium salts
Yetra, Santhivardhana Reddy; et al, Chemical Science, 2023, 14(3), 586-592

合成方法 18

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Formic acid ,  1,3-Bis(diphenylphosphino)propane ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  85 °C
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  rt → -10 °C; 15 min, -10 °C; 6 h, -10 °C; -10 °C → rt; 12 h, rt
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, rt; rt → 50 °C; 2 h, 50 °C
3.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Synthesis of (-)-Matairesinol, (-)-Enterolactone, and (-)-Enterodiol from the Natural Lignan Hydroxymatairesinol
Eklund, Patrik; et al, Organic Letters, 2003, 5(4), 491-493

合成方法 19

はんのうじょうけん
1.1 Reagents: N-Hydroxyphthalimide ,  Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  rt; 3 h, rt
1.2 Reagents: Hydrazine hydrate (1:1) ;  rt; 30 min, rt
1.3 1 h, rt
2.1 Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… ,  Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-amine, 2,6-dimethyl-N-phenyl-N-… Solvents: Tetrahydrofuran ;  1 h, rt
2.2 Reagents: Methanol ,  Pinacolborane Solvents: Tetrahydrofuran ;  rt; 12 h, rt
3.1 Reagents: Tetrabutylammonium iodide ,  Boron trichloride Solvents: Dichloromethane ;  -78 °C; 5 min, -78 °C; -78 °C → rt; overnight, rt
3.2 Reagents: Water ;  0 °C
4.1 Reagents: Hydrogen Solvents: Methanol ,  Water ;  6 h, 1 atm, rt
リファレンス
Remarkably Facile Borane-Promoted, Rhodium-Catalyzed Asymmetric Hydrogenation of Tri- and Tetrasubstituted Alkenes
Shoba, Veronika M. ; et al, Journal of the American Chemical Society, 2017, 139(16), 5740-5743

合成方法 20

はんのうじょうけん
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
2.2 Solvents: Tetrahydrofuran
2.3 Reagents: N,N,N′,N′-Tetramethylethylenediamine
3.1 Reagents: Nickel dichloride Solvents: Methanol ,  Tetrahydrofuran
3.2 Reagents: Sodium borohydride
3.3 Reagents: Potassium hydroxide ,  Sodium borohydride
4.1 Reagents: Hydrogen ,  Palladium ,  Carbon Solvents: Ethyl acetate
5.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
リファレンス
Enantioselective Synthesis of Natural Dibenzylbutyrolactone Lignans (-)-Enterolactone, (-)-Hinokinin, (-)-Pluviatolide, (-)-Enterodiol, and Furofuran Lignan (-)-Eudesmin via Tandem Conjugate Addition to γ-Alkoxybutenolides
van Oeveren, Arjan; et al, Journal of Organic Chemistry, 1994, 59(20), 5999-6007

合成方法 21

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Dichloromethane
1.2 Reagents: Phosphorus tribromide Solvents: Diethyl ether
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
2.2 Solvents: Tetrahydrofuran
2.3 Reagents: N,N,N′,N′-Tetramethylethylenediamine
3.1 Reagents: Nickel dichloride Solvents: Methanol ,  Tetrahydrofuran
3.2 Reagents: Sodium borohydride
3.3 Reagents: Potassium hydroxide ,  Sodium borohydride
4.1 Reagents: Hydrogen ,  Palladium ,  Carbon Solvents: Ethyl acetate
5.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
リファレンス
Enantioselective Synthesis of Natural Dibenzylbutyrolactone Lignans (-)-Enterolactone, (-)-Hinokinin, (-)-Pluviatolide, (-)-Enterodiol, and Furofuran Lignan (-)-Eudesmin via Tandem Conjugate Addition to γ-Alkoxybutenolides
van Oeveren, Arjan; et al, Journal of Organic Chemistry, 1994, 59(20), 5999-6007

Enterodiol Raw materials

Enterodiol Preparation Products

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Hunan Well Medicine Synthesis Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hunan Well Medicine Synthesis Technology Co., Ltd.